Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate
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Overview
Description
Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is a synthetic organic compound with the molecular formula C22H35BrN2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(3-bromo-4-(hexyloxy)benzamido)butyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Scientific Research Applications
Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for certain biological applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C22H35BrN2O4 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(3-bromo-4-hexoxybenzoyl)amino]butyl]carbamate |
InChI |
InChI=1S/C22H35BrN2O4/c1-5-6-7-10-15-28-19-12-11-17(16-18(19)23)20(26)24-13-8-9-14-25-21(27)29-22(2,3)4/h11-12,16H,5-10,13-15H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
AAIACOSKCHFKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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